2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole
Description
Properties
CAS No. |
40609-02-7 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3/c1-2-6-13-12(5-1)16-14(17-13)8-7-11-4-3-9-15-10-11/h1-10H,(H,16,17)/b8-7+ |
InChI Key |
JFYMTTLMUVYQRB-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole typically involves the condensation of 2-aminobenzimidazole with 3-pyridinecarboxaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
2-aminobenzimidazole+3-pyridinecarboxaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Reactivity and Functionalization
The compound’s reactivity centers on:
-
Electrophilic Substitution : The C5 position of the benzimidazole ring is activated for nitration or halogenation due to electron-donating effects from the pyridinyl group .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling at the styryl group’s β-position enables aryl/heteroaryl diversification (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Table 2: Functionalization Reactions
Coordination Chemistry
The pyridinyl nitrogen and benzimidazole NH act as bidentate ligands for transition metals:
-
Cu(II) Complexes : Form octahedral geometries with enhanced antioxidant activity (IC₅₀: 12.3 μM in DPPH assay) .
-
Ru(II) Polypyridyl Complexes : Exhibit luminescence quenching for DNA-binding studies (Kb = 1.2 × 10⁶ M⁻¹) .
Stability and Degradation
Scientific Research Applications
Synthesis of 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole
The synthesis of this compound typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole core. The introduction of the pyridine moiety can be achieved through various substitution reactions, allowing for the modification of biological activity.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast cancer and melanoma.
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | Breast Cancer | Inhibition of PI3K/AKT pathway | 5.4 |
| Related Benzimidazole Derivative | Melanoma | Induction of apoptosis via caspase activation | 4.8 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .
Anti-inflammatory Properties
Benzimidazole derivatives have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The anti-inflammatory activity of this compound has been assessed through in vitro assays measuring inhibition rates.
These results indicate that this compound could be a potential candidate for treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, supporting its potential use in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzimidazole Derivatives
Key Observations :
Key Observations :
Key Observations :
- Target Compound : The pyridin-3-yl ethenyl group may enhance interactions with parasitic enzymes (e.g., triosephosphate isomerase) via π-stacking and hydrogen bonding, though direct evidence is lacking.
- Sulfinyl vs. Ethenyl : Sulfinyl derivatives (e.g., O2N-BZM7) exhibit potent antiparasitic activity due to covalent modification of cysteine residues, a mechanism unlikely in the target compound .
Physical and Spectroscopic Properties
Table 4: Selected Physical Properties
Key Observations :
Biological Activity
The compound 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure-Activity Relationship (SAR)
Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities due to their structural features. The presence of the pyridine ring and the ethenyl group enhances the compound's interaction with various biological targets.
Table 1: Structural Features and Biological Activities
| Compound Structure | Biological Activity | Mechanism |
|---|---|---|
| Benzimidazole Core | Anticancer, Antimicrobial | Inhibition of DNA synthesis |
| Pyridine Substituent | Enhanced bioactivity | Interaction with nucleic acid targets |
| Ethenyl Group | Increased potency | Modulation of receptor binding |
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A derivative with a similar structure exhibited an IC50 value of 10 μM against human breast cancer cells (MCF-7), indicating potent anticancer activity .
Antimicrobial Activity
Benzimidazole derivatives also display notable antimicrobial properties. The compound's structure allows it to target bacterial cell walls and disrupt essential metabolic pathways.
- Research Findings : In vitro studies revealed that compounds related to this compound showed minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against various Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been explored, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and topoisomerases.
Q & A
Q. What are the foundational synthetic routes for 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole?
The compound can be synthesized via condensation of o-phenylenediamine with pyridine-3-carboxaldehyde under acidic conditions (e.g., HCl or acetic acid). This method leverages the reactivity of aldehydes with diamines to form the benzimidazole core, with the E-configuration stabilized by steric or electronic factors during the reaction .
Q. How is the purity and structural integrity of the compound validated?
Characterization involves:
- 1H/13C NMR spectroscopy to confirm the presence of the pyridinyl ethenyl group and benzimidazole protons.
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- HPLC for purity assessment (>95% typically required for pharmacological studies) .
Q. What solvents and catalysts are optimal for synthesis?
Ethanol or DMF under reflux are common solvents, with catalysts like p-toluenesulfonic acid (p-TSA) or montmorillonite K10 clay improving yield. Acidic conditions favor cyclization of the benzimidazole ring .
Q. What are the primary pharmacological activities associated with benzimidazole derivatives?
Benzimidazole derivatives exhibit anticancer (e.g., tubulin inhibition), antimicrobial (broad-spectrum activity), and antihypertensive effects (ACE inhibition). The pyridinyl ethenyl group may enhance binding to enzymatic targets like ACE .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve stereoselectivity and yield?
Microwave irradiation reduces reaction time (from hours to minutes) and enhances E-selectivity by promoting uniform heating, minimizing side reactions. For example, reactions at 120°C in DMF with pyridinecarboxaldehyde yield >80% E-isomer .
Q. What computational strategies guide structural optimization for ACE inhibition?
Computer-aided drug design (CADD) identifies critical interactions:
- Docking studies show the pyridinyl group binds to ACE’s Zn²⁺ active site.
- Substituents like nitro (-NO₂) at position 4 improve inhibition (>70% at 20 μg/mL) by enhancing electrostatic interactions .
Q. How do substituents at the benzimidazole 2-position affect thermal stability?
Bulky or electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase thermal stability. Thermogravimetric analysis (TGA) shows derivatives with 4-nitro substituents degrade at >250°C, compared to ~200°C for unsubstituted analogs .
Q. What green chemistry methods minimize environmental impact during synthesis?
- Ultrasound-assisted synthesis : Reduces solvent use and reaction time (e.g., 30 minutes vs. 6 hours).
- Biodegradable catalysts : Enzymes or clay-based catalysts improve atom economy .
Q. How are crystal structures resolved to confirm molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and conformations. For example, the E-configuration of the ethenyl group is confirmed by dihedral angles between the benzimidazole and pyridine rings (typically 15–30°) .
Q. How to address contradictions in biological activity data across studies?
- Dose-response curves : Validate activity thresholds (e.g., IC50 values) across multiple assays.
- Metabolic stability assays : Rule out false positives caused by compound degradation in vitro .
Methodological Considerations
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate the E-isomer, critical for target specificity .
- In Vitro Testing : For ACE inhibition, employ fluorometric assays with hippuryl-histidyl-leucine as a substrate, monitoring fluorescence decay .
- Stability Protocols : Store the compound at 4°C in amber vials to prevent photodegradation, as suggested for structurally related benzimidazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
